5-Bromo-2-(difluoromethoxy)benzoic acid
Overview
Description
5-Bromo-2-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5BrF2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a difluoromethoxy group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to undergo various chemical reactions, including free radical bromination and nucleophilic substitution . In the case of 5-Bromo-2-(difluoromethoxy)benzoic acid, the presence of the bromo and difluoromethoxy groups may influence its reactivity and interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical processes, depending on their specific chemical structure and the nature of their target molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Cellular Effects
The effects of 5-Bromo-2-(difluoromethoxy)benzoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been shown to affect cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to inhibit certain enzymes suggests its potential as a therapeutic agent in treating diseases related to enzyme dysregulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues also determines its overall efficacy and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethoxy)benzoic acid typically involves the bromination of 2-(difluoromethoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under UV light to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative without the bromine atom.
Oxidation Reactions: It can also undergo oxidation reactions to form various oxidized products depending on the reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other strong bases.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-(difluoromethoxy)benzoic acid derivatives.
Reduction: The major product is 2-(difluoromethoxy)benzoic acid.
Oxidation: Various oxidized benzoic acid derivatives.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)benzoic acid is used in scientific research for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is utilized in the development of new drugs and active pharmaceutical ingredients. Additionally, it serves as a building block in organic synthesis for the preparation of more complex molecules .
Comparison with Similar Compounds
- 5-Bromo-2-fluorobenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-methoxybenzoic acid
Comparison: 5-Bromo-2-(difluoromethoxy)benzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to other similar compounds. The difluoromethoxy group can influence the compound’s reactivity, stability, and interactions in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVVZPMQHORKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407943 | |
Record name | 5-bromo-2-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438221-79-5 | |
Record name | 5-bromo-2-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(difluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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